molecular formula C17H20N2O3S B5762691 N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide

N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide

Cat. No. B5762691
M. Wt: 332.4 g/mol
InChI Key: HTOSIYAYELQBDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide, commonly known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It is a potent and selective inhibitor of HDAC1 and HDAC3, which are enzymes that regulate gene expression by removing acetyl groups from histone proteins. MS-275 has been extensively studied for its potential applications in cancer therapy and other diseases.

Mechanism of Action

MS-275 exerts its anticancer effects by inhibiting N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide1 and N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide3, which leads to the accumulation of acetylated histones and altered gene expression. This, in turn, leads to the activation of tumor suppressor genes and the repression of oncogenes, resulting in cell cycle arrest, apoptosis, and differentiation.
Biochemical and Physiological Effects
MS-275 has been shown to have several biochemical and physiological effects. In addition to its effects on gene expression, MS-275 has been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. MS-275 has also been shown to enhance the immune response by increasing the expression of immunogenic proteins.

Advantages and Limitations for Lab Experiments

One of the advantages of using MS-275 in lab experiments is its potency and selectivity for N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide1 and N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide3. This allows for precise targeting of these enzymes and minimizes off-target effects. However, one of the limitations of using MS-275 is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of MS-275. One area of research is the development of more potent and selective N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide inhibitors that can overcome the limitations of MS-275. Another area of research is the combination of MS-275 with other anticancer agents to enhance its efficacy. Additionally, the study of MS-275 in other diseases, such as neurodegenerative disorders and inflammatory diseases, is an area of active research.

Synthesis Methods

The synthesis of MS-275 involves several steps starting from commercially available starting materials. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with N-phenylglycinamide to form N-[(4-methylphenyl)sulfonyl]-N-phenylglycinamide. The second step involves the reaction of the resulting compound with sodium hydride and ethyl iodide to form N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide.

Scientific Research Applications

MS-275 has been extensively studied for its potential applications in cancer therapy. N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide inhibitors like MS-275 have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. MS-275 has been shown to be effective against a variety of cancer types, including leukemia, lymphoma, breast cancer, and prostate cancer.

properties

IUPAC Name

2-[ethyl-(4-methylphenyl)sulfonylamino]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-3-19(13-17(20)18-15-7-5-4-6-8-15)23(21,22)16-11-9-14(2)10-12-16/h4-12H,3,13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOSIYAYELQBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-phenylglycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.